Pictilisib

Descripción general

Descripción

Actualmente se está investigando su potencial para tratar varios tipos de cáncer, incluidos los tumores sólidos, el cáncer de mama y el linfoma no Hodgkin . Pictilisib funciona al dirigirse a la vía PI3K, que a menudo está desregulada en las células cancerosas, lo que lleva a un crecimiento celular descontrolado y a la supervivencia .

Métodos De Preparación

La síntesis de pictilisib implica múltiples pasos, comenzando con la preparación de intermedios clave. Los métodos de producción industrial para this compound están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Pictilisib experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente implican modificaciones en el núcleo de tienopirimidina y sus sustituyentes .

Aplicaciones Científicas De Investigación

Pictilisib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar la vía PI3K y su papel en la señalización celular . En biología, this compound se emplea en la investigación sobre la biología de las células cancerosas y el desarrollo de terapias dirigidas . En medicina, se está investigando en ensayos clínicos por su potencial para tratar varios tipos de cáncer . Además, this compound tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevos fármacos contra el cáncer .

Mecanismo De Acción

Pictilisib ejerce sus efectos al inhibir la actividad de las fosfatidilinositol-3-quinasas de clase I (PI3K), que son enzimas clave en la vía de señalización PI3K/AKT/diana de rapamicina en mamíferos (mTOR) . Esta vía regula varios procesos celulares, incluidos el crecimiento, la supervivencia, el metabolismo y la angiogénesis . Al inhibir PI3K, this compound interrumpe estos procesos, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas . Los objetivos moleculares de this compound incluyen las isoformas p110α, p110β, p110δ y p110γ de PI3K .

Comparación Con Compuestos Similares

Pictilisib es único entre los inhibidores de PI3K debido a su doble inhibición de PI3K y mTOR . Compuestos similares incluyen alpelisib, buparlisib e idelalisib, que también se dirigen a la vía PI3K, pero difieren en su selectividad y potencia . Alpelisib, por ejemplo, es selectivo para la isoforma p110α de PI3K, mientras que idelalisib es selectivo para la isoforma p110δ . La capacidad de this compound para inhibir múltiples isoformas de PI3K, así como mTOR, la convierte en un agente anticanceroso versátil y potencialmente más efectivo .

Actividad Biológica

Pictilisib (GDC-0941) is an oral, potent, and selective inhibitor of Class I phosphatidylinositol-3-kinases (PI3K), a key pathway frequently deregulated in various cancers. This compound has been the subject of extensive research due to its potential as an anticancer therapeutic agent.

This compound exerts its biological activity primarily by inhibiting the PI3K pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents.

Pharmacodynamics

Research indicates that this compound significantly suppresses levels of phosphorylated AKT (Ser 473) in both platelet-rich plasma and tumor tissues, achieving over 90% suppression at the maximum tolerated dose (MTD) . This suppression correlates with decreased glucose metabolism as evidenced by a reduction in F-FDG uptake in positron emission tomography (PET) scans, confirming its on-target pharmacodynamic activity .

Efficacy in Preclinical Models

In preclinical studies, this compound demonstrated substantial antitumor activity. For instance, in human tumor xenograft models, it achieved 98% growth inhibition in glioblastoma and 80% inhibition in ovarian cancer at an oral dose of 150 mg/kg . Additionally, it has been shown to enhance the sensitivity of osteosarcoma cells to doxorubicin by inducing G0/G1-S phase cell cycle arrest while simultaneously preventing tumor-related osteolysis through inhibition of osteoclast differentiation .

Phase I Trials

The first-in-human Phase I study evaluated this compound's safety and efficacy among patients with advanced solid tumors. A total of 60 patients were treated with doses ranging from 15 mg to 450 mg daily. The study found that this compound was well-tolerated with manageable side effects such as nausea and rash . The recommended Phase II dose was determined to be 330 mg once daily based on its pharmacokinetic profile and preliminary evidence of antitumor activity .

Case Studies

- Melanoma Patient : A patient with V600E BRAF mutant melanoma exhibited a partial response after treatment with this compound, highlighting its potential effectiveness in specific genetic contexts.

- Ovarian Cancer Patient : Another case involved a patient with platinum-refractory epithelial ovarian cancer showing PTEN loss and PIK3CA amplification who also demonstrated a partial response .

Combination Therapies

This compound has been investigated for use in combination with other therapies. In hormone receptor-positive breast cancer, adding this compound to standard treatments resulted in a doubling of progression-free survival rates among certain patient cohorts .

Summary of Findings

| Study Type | Findings |

|---|---|

| Preclinical | Inhibition of tumor growth by up to 98% in xenograft models; enhanced sensitivity to doxorubicin; inhibition of osteoclast differentiation. |

| Phase I Trials | Well-tolerated up to 450 mg; pharmacodynamic effects confirmed via AKT suppression; recommended Phase II dose is 330 mg daily. |

| Case Studies | Partial responses observed in melanoma and ovarian cancer patients; significant modulation of metabolic markers. |

Propiedades

IUPAC Name |

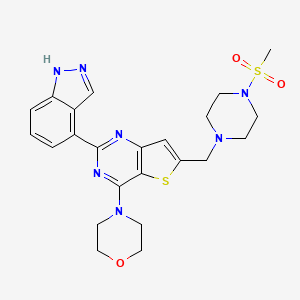

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNIIDJUOCFXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241930 | |

| Record name | Pictrelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957054-30-7 | |

| Record name | Pictilisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957054-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pictilisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957054307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pictilisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pictrelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICTILISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICY00EMP8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.